![molecular formula C19H12N4O2S B2459067 2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile CAS No. 1396810-75-5](/img/structure/B2459067.png)
2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile
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Description
Synthesis Analysis
The synthesis of pyridine derivatives, such as the one , often involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . By replacing acetic anhydride with DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Chemical Reactions Analysis
While specific chemical reactions involving “2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile” are not available, general reactions involving similar compounds can be considered. For instance, catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Antitumor Activity
The compound’s 2-substituted derivatives exhibit high antitumor activity . Researchers have explored their potential as anticancer agents. The thiazolo [3,2-a]pyrimidine scaffold, to which VU0541469-1 belongs, offers a promising framework for designing new medicines. Its structural similarity to purine allows for effective binding to biological targets .
Antibacterial Properties
Studies have demonstrated that 2-substituted thiazolo [3,2-a]pyrimidines possess antibacterial activity. These derivatives could serve as leads for developing novel antibacterial agents. Their active methylene group (C2H2) provides a functionalization site, enhancing reactivity toward electrophilic reagents .
Anti-Inflammatory Effects
The same 2-substituted thiazolo [3,2-a]pyrimidines also exhibit potent anti-inflammatory properties. Researchers have investigated their potential in modulating inflammatory pathways. These compounds may hold promise for treating inflammatory conditions .
Herbicidal Activity
While not directly studied for herbicidal effects, the structural diversity-oriented inactive group strategy has identified related compounds (such as 3-(2-pyridyl)-benzothiazol-2-one) as promising lead scaffolds for herbicides. This strategy leverages benzothiazole, a common inactive moiety found in herbicides, to design effective herbicidal agents .
Antitubercular Potential
Although not specifically explored for antitubercular activity, the thiophene nucleus-containing compounds (like VU0541469-1) have shown diverse biological activities. For instance, derivatives derived from pyridine and indole exhibit in vitro antitubercular effects. Further research could uncover additional therapeutic applications .
properties
IUPAC Name |
2-[[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O2S/c20-9-13-3-1-2-4-14(13)10-23-11-15(5-6-17(23)24)19-21-18(22-25-19)16-7-8-26-12-16/h1-8,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEDEBBCGKTJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile |
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